7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
7-Prop-2-enoyl-7-azaspiro[35]nonane-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H17NO3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the prop-2-enoyl group: The prop-2-enoyl group can be introduced through acylation reactions using prop-2-enoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and selectivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Azaspiro[3.5]nonane-7-carboxylic acid
- 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
- 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
Uniqueness
7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid is unique due to the presence of the prop-2-enoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar spiro compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
7-prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(14)13-5-3-12(4-6-13)7-9(8-12)11(15)16/h2,9H,1,3-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWTNXEKOHFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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